N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a chloro and fluoro-substituted phenyl ring, a cyano group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-6-fluorobenzaldehyde with cyanoacetic acid in the presence of a suitable catalyst, followed by the addition of 2-methoxyphenylacetic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 2-chloro-6-fluorobenzene-1-carboxylic acid.
Reduction: 2-chloro-6-fluorobenzylamine.
Substitution: 2-methoxyphenyl derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenyl rings can participate in π-π interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but lacks the cyano and acetamide groups.
2-Methoxyphenylacetic acid: Similar to the target compound but without the chloro and fluoro substituents and the cyano group.
Uniqueness: N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide stands out due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its unique structure makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)-cyanomethyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-23-15-8-3-2-5-11(15)9-16(22)21-14(10-20)17-12(18)6-4-7-13(17)19/h2-8,14H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSUXYXITQXBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC(C#N)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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